molecular formula C27H30N2O7 B11057699 Ethyl 4-hydroxy-5-[1-(4-methoxyphenyl)-3-{[2-(4-methoxyphenyl)ethyl]amino}-3-oxopropyl]-6-oxo-1,6-dihydropyridine-3-carboxylate

Ethyl 4-hydroxy-5-[1-(4-methoxyphenyl)-3-{[2-(4-methoxyphenyl)ethyl]amino}-3-oxopropyl]-6-oxo-1,6-dihydropyridine-3-carboxylate

Cat. No.: B11057699
M. Wt: 494.5 g/mol
InChI Key: AIKMOGKGAXECNU-UHFFFAOYSA-N
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Description

ETHYL 4-HYDROXY-5-[3-[(4-METHOXYPHENETHYL)AMINO]-1-(4-METHOXYPHENYL)-3-OXOPROPYL]-6-OXO-1,6-DIHYDRO-3-PYRIDINECARBOXYLATE is a complex organic compound with a unique structure that includes multiple functional groups such as hydroxyl, methoxy, amino, and carbonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-HYDROXY-5-[3-[(4-METHOXYPHENETHYL)AMINO]-1-(4-METHOXYPHENYL)-3-OXOPROPYL]-6-OXO-1,6-DIHYDRO-3-PYRIDINECARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyridine ring: This can be achieved through a condensation reaction involving appropriate precursors.

    Introduction of the methoxyphenethyl and methoxyphenyl groups: These groups can be introduced through nucleophilic substitution reactions.

    Formation of the ester group: This step involves esterification, typically using ethyl alcohol and an acid catalyst.

    Final modifications: Additional functional groups such as hydroxyl and amino groups are introduced through selective reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems and continuous flow reactors to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-HYDROXY-5-[3-[(4-METHOXYPHENETHYL)AMINO]-1-(4-METHOXYPHENYL)-3-OXOPROPYL]-6-OXO-1,6-DIHYDRO-3-PYRIDINECARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl groups can be reduced to hydroxyl groups.

    Substitution: The methoxy and amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like alkyl halides and nucleophiles are used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the carbonyl group would yield an alcohol.

Scientific Research Applications

ETHYL 4-HYDROXY-5-[3-[(4-METHOXYPHENETHYL)AMINO]-1-(4-METHOXYPHENYL)-3-OXOPROPYL]-6-OXO-1,6-DIHYDRO-3-PYRIDINECARBOXYLATE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ETHYL 4-HYDROXY-5-[3-[(4-METHOXYPHENETHYL)AMINO]-1-(4-METHOXYPHENYL)-3-OXOPROPYL]-6-OXO-1,6-DIHYDRO-3-PYRIDINECARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

ETHYL 4-HYDROXY-5-[3-[(4-METHOXYPHENETHYL)AMINO]-1-(4-METHOXYPHENYL)-3-OXOPROPYL]-6-OXO-1,6-DIHYDRO-3-PYRIDINECARBOXYLATE can be compared with similar compounds such as:

    Ethyl homovanillate: Similar in structure but lacks the pyridine ring.

    3-Ethyl-4-hydroxy-5-methylbenzonitrile: Contains a benzonitrile group instead of the pyridine ring.

    Bis[di(4-methoxyphenyl)amino]carbazole-capped indacenodithiophenes: Used in solar cells, highlighting the versatility of methoxyphenyl groups.

Properties

Molecular Formula

C27H30N2O7

Molecular Weight

494.5 g/mol

IUPAC Name

ethyl 4-hydroxy-5-[1-(4-methoxyphenyl)-3-[2-(4-methoxyphenyl)ethylamino]-3-oxopropyl]-6-oxo-1H-pyridine-3-carboxylate

InChI

InChI=1S/C27H30N2O7/c1-4-36-27(33)22-16-29-26(32)24(25(22)31)21(18-7-11-20(35-3)12-8-18)15-23(30)28-14-13-17-5-9-19(34-2)10-6-17/h5-12,16,21H,4,13-15H2,1-3H3,(H,28,30)(H2,29,31,32)

InChI Key

AIKMOGKGAXECNU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CNC(=O)C(=C1O)C(CC(=O)NCCC2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC

Origin of Product

United States

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